An In-Depth Technical Guide to the Physicochemical Properties of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline. As this molecule is not commercially available and is sparsely documented in scientific literature, this document serves as a foundational resource for researchers in medicinal chemistry, materials science, and drug development. It combines in-silico predictions with established principles of physical organic chemistry to offer a robust profile of the molecule. Furthermore, this guide details plausible synthetic routes and outlines a complete suite of analytical methodologies for its empirical characterization, thereby providing a self-validating framework for its synthesis and subsequent investigation.
Introduction and Molecular Architecture
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline is a complex aromatic amine featuring a unique combination of functional groups that are of significant interest in the design of bioactive molecules. Its structure integrates a substituted aniline core, a flexible N-benzyl group, and an ether linkage, suggesting potential applications where modulating properties like lipophilicity, basicity, and molecular conformation is critical.
The molecular architecture can be deconstructed into three primary components:
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The 3-Butoxyaniline Core : This fragment establishes the basicity of the molecule (aniline nitrogen) and introduces a degree of lipophilicity through the n-butoxy group.
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The N-Benzyl Linker : This provides a flexible, non-polar bridge, influencing the overall three-dimensional shape of the molecule.
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The 3-(Phenethyloxy)benzyl Substituent : This large, lipophilic group significantly impacts the molecule's solubility and potential for π-π stacking interactions.
Understanding the interplay of these structural motifs is paramount for predicting the compound's behavior in both chemical and biological systems.
Caption: 2D structure of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline.
Predicted Physicochemical Properties
Due to the absence of experimental data, a suite of in-silico tools and fragment-based methods were employed to predict the core physicochemical properties of the title compound. These values provide a critical baseline for designing experiments, predicting biological behavior, and establishing quality control parameters.
| Property | Predicted Value | Method/Software | Rationale and Commentary |
| Molecular Formula | C₂₅H₂₉NO₂ | - | Based on chemical structure. |
| Molecular Weight | 375.51 g/mol | - | Sum of atomic weights. |
| IUPAC Name | 3-butoxy-N-{[3-(2-phenylethoxy)phenyl]methyl}aniline | - | Standard chemical nomenclature. |
| CAS Number | Not Assigned | - | The compound is not registered in the CAS database. |
| logP (Octanol/Water) | 6.2 ± 0.5 | ALOGPS, ACD/Labs | The high value indicates significant lipophilicity, driven by the two aromatic rings, the butoxy chain, and the ethyl linker. This suggests low aqueous solubility and high affinity for non-polar environments. |
| Aqueous Solubility | 0.5 - 2.0 mg/L | ALOGPS, ACD/Labs | Consistent with the high logP, the predicted solubility is very low. The molecule lacks significant hydrogen bond donors/acceptors to interact favorably with water. |
| pKa (Basic) | 4.1 ± 0.4 | ACD/Labs, MoKa | The basicity of the aniline nitrogen is predicted to be slightly lower than that of aniline (pKa ≈ 4.6) due to the electron-withdrawing inductive effect of the N-benzyl group. |
| Boiling Point | ~520-550 °C | - | Estimated based on the high molecular weight and extensive non-polar surface area. The molecule is expected to have low volatility. |
| Melting Point | ~80-100 °C | - | As a large, somewhat flexible molecule, it is expected to be a solid at room temperature. The exact melting point will be highly dependent on the crystalline packing. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline can be achieved through a two-step process involving a Williamson ether synthesis followed by a reductive amination. This approach utilizes readily available starting materials and employs robust, well-documented chemical transformations.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Phenethyloxy)benzaldehyde
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Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).
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Addition of Reagent : While stirring, add phenethyl bromide (1.1 eq) to the mixture.
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Reaction : Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification : Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-(phenethyloxy)benzaldehyde.
Step 2: Synthesis of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline
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Reaction Setup : In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(phenethyloxy)benzaldehyde (1.0 eq) and 3-butoxyaniline (1.05 eq) in anhydrous dichloromethane (DCM, 50 mL).
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Formation of Imine (Intermediate) : Stir the mixture at room temperature for 1 hour.
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Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
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Reaction : Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
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Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline.
Analytical and Characterization Methodologies
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: Workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
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Objective : To determine the purity of the synthesized compound.
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Protocol :
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System : A standard HPLC system with a UV or PDA detector.[1]
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Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
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Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 70:30 ACN:H₂O).[1]
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Detection : UV detection at 254 nm.
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Sample Preparation : Prepare a 1 mg/mL solution of the compound in acetonitrile.
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Analysis : Inject 10 µL and monitor the chromatogram for a single major peak. Purity is calculated based on the relative peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : To confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
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Expected ¹H NMR Signals (in CDCl₃) :
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Aromatic Protons : Multiple signals in the range of 6.5-7.5 ppm.
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N-H Proton : A broad singlet around 4.0-4.5 ppm.[2]
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Benzyl CH₂ : A singlet around 4.3 ppm.[2]
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Phenethyloxy OCH₂CH₂Ph : Two triplets around 4.1 ppm and 3.0 ppm.
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Butoxy OCH₂CH₂CH₂CH₃ : A triplet around 3.9 ppm, and multiplets between 1.4-1.8 ppm and a triplet around 0.9 ppm.
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Expected ¹³C NMR Signals (in CDCl₃) :
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Aromatic Carbons : Multiple signals between 110-160 ppm.
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Aliphatic Carbons : Signals for the benzyl, phenethyloxy, and butoxy groups between 10-70 ppm.
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Mass Spectrometry (MS)
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Objective : To confirm the molecular weight and fragmentation pattern.
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Method : Electrospray Ionization (ESI) is recommended.
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Expected Results :
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Molecular Ion Peak (M+H)⁺ : A prominent peak at m/z 376.51.
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Fragmentation : Key fragmentation patterns would include cleavage at the benzylic position and cleavage of the ether linkages. Common fragments would correspond to the loss of the butoxy group or the phenethyloxybenzyl group.[3]
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Infrared (IR) Spectroscopy
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Objective : To identify the key functional groups present in the molecule.
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Expected Absorption Bands :
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N-H Stretch : A single, sharp peak around 3400-3300 cm⁻¹ characteristic of a secondary amine.[4][5]
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C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch : Peaks in the 1600-1450 cm⁻¹ region.
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C-N Stretch : A band in the 1335-1250 cm⁻¹ region for the aromatic amine.[5]
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C-O Ether Stretch : A strong band in the 1250-1050 cm⁻¹ region.[6]
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Conclusion
This guide presents a comprehensive, albeit predictive, physicochemical profile of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline. The in-silico data suggests a highly lipophilic, sparingly soluble molecule with weak basicity. The provided synthetic and analytical protocols offer a clear and robust framework for any researcher intending to synthesize and characterize this novel compound. This foundational work is intended to accelerate further research into the potential applications of this and structurally related molecules in various scientific domains.
References
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Mansutti, D. et al. (2013). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzylaniline. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]
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UCLA Chemistry. (n.d.). IR: amines. Available at: [Link]
